[Methyl(nitroso)amino]methyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Methyl(nitroso)amino]methyl benzoate is an organic compound with the molecular formula C9H10N2O3 It is characterized by the presence of a nitroso group (-NO) attached to an amino group (-NH) which is further connected to a methyl group (-CH3) and a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Methyl(nitroso)amino]methyl benzoate typically involves the nitration of methyl benzoate followed by the introduction of the nitroso group. One common method is:
Nitration of Methyl Benzoate: Methyl benzoate is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group, forming methyl 3-nitrobenzoate.
Reduction to Amino Group: The nitro group is then reduced to an amino group using reducing agents such as iron filings and hydrochloric acid.
Nitrosation: The amino group is nitrosated using nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
[Methyl(nitroso)amino]methyl benzoate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amino group using reducing agents like zinc and hydrochloric acid.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Zinc, iron filings, hydrochloric acid.
Nitrosating Agents: Sodium nitrite, hydrochloric acid.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzoates depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
[Methyl(nitroso)amino]methyl benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of [Methyl(nitroso)amino]methyl benzoate involves its interaction with nucleophiles and electrophiles due to the presence of the nitroso group. The nitroso group is highly reactive and can participate in various chemical reactions, including nitrosation and nitrosylation. These reactions can modify the structure and function of biomolecules, leading to potential biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-nitrobenzoate: Similar structure but with a nitro group instead of a nitroso group.
Methyl 4-aminobenzoate: Contains an amino group instead of a nitroso group.
Methyl 4-hydroxybenzoate: Contains a hydroxyl group instead of a nitroso group.
Uniqueness
[Methyl(nitroso)amino]methyl benzoate is unique due to the presence of the nitroso group, which imparts distinct reactivity and potential applications. The nitroso group allows for specific interactions with nucleophiles and electrophiles, making it valuable in synthetic chemistry and biological research.
Eigenschaften
CAS-Nummer |
57629-98-8 |
---|---|
Molekularformel |
C9H10N2O3 |
Molekulargewicht |
194.19 g/mol |
IUPAC-Name |
[methyl(nitroso)amino]methyl benzoate |
InChI |
InChI=1S/C9H10N2O3/c1-11(10-13)7-14-9(12)8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
InChI-Schlüssel |
VJPXKFWFHIYVKL-UHFFFAOYSA-N |
SMILES |
CN(COC(=O)C1=CC=CC=C1)N=O |
Kanonische SMILES |
CN(COC(=O)C1=CC=CC=C1)N=O |
57629-98-8 | |
Synonyme |
1-(N-methyl-N-nitrosamino)methyl benzoate NNMBZ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.